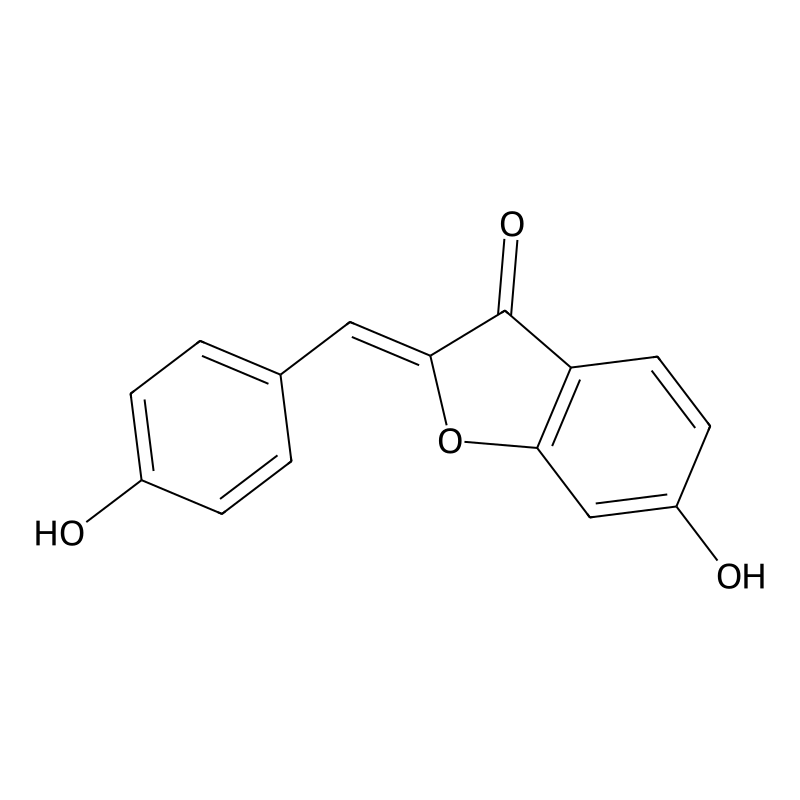Hispidol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Hispidol as an Antioxidant
Scientific Field: Antioxidant Research
Summary of Application: Hispidol has been found to have antioxidant properties.
Methods of Application: A series of aminoalkyl derivatives of analogs of the natural product hispidol were designed, synthesized, and evaluated against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
Results or Outcomes: Hispidol was found to inhibit the oxidative catabolism of monoamine neurotransmitters and, hence, the detrimental production of ROS while enhancing neurotransmitter levels.
Hispidol in the Management of Neurodegenerative Diseases
Summary of Application: Hispidol has been found to have potential in the management of neurodegenerative diseases.
Methods of Application: Hispidol was evaluated for its ability to inhibit neuroinflammation.
Results or Outcomes: Hispidol was found to inhibit microglial PGE 2 production.
Hispidol as an Anti-inflammatory Agent
Scientific Field: Inflammation Research
Summary of Application: Hispidol has been found to have anti-inflammatory properties.
Methods of Application: Hispidol was evaluated for its ability to inhibit microglial PGE 2 production.
Hispidol in the Treatment of Depression
Hispidol is a naturally occurring compound classified as a hydroxyaurone, specifically a 6,4'-dihydroxyaurone. Its chemical formula is C15H10O4, and it features hydroxy substituents at the 6-position of ring A and the 4'-position of ring B. This unique structural arrangement contributes to its biological activity and potential therapeutic applications . Hispidol is primarily recognized for its role as a plant metabolite and has been studied for its various pharmacological properties.
Hispidol's anti-inflammatory properties are believed to be linked to its ability to suppress Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory signaling molecule [, ]. Studies have shown Hispidol inhibits TNF-α induced adhesion of monocytes to colon epithelial cells, a crucial step in IBD progression [].
- There is limited information available on the safety profile of Hispidol in humans.
- More research is needed to determine its potential toxicity and side effects [].
Please note:
- The information on Hispidol is based on ongoing scientific research, and further studies are needed to fully understand its therapeutic potential and safety profile.
- This analysis does not include any case studies due to the limited clinical research on Hispidol.
Key Reactions- Inhibition of Monoamine Oxidase: Hispidol acts as a potent inhibitor of MAO-A and has shown selectivity for this enzyme over MAO-B.
- Synthetic Modifications: Reactions such as methylation and condensation are employed to create derivatives that may exhibit improved pharmacological profiles .
Hispidol exhibits a range of biological activities, making it a compound of interest in pharmacology. Studies have indicated that it enhances the activity of antioxidant enzymes like catalase and superoxide dismutase in cell-free assays, thereby reducing intracellular reactive oxygen species (ROS) levels . Additionally, hispidol has shown protective effects against alcohol use disorder in model organisms such as Caenorhabditis elegans by regulating behavioral responses to ethanol .
Notable Biological Effects- Antioxidant Activity: Increases antioxidant enzyme activity and decreases ROS.
- Neuroprotective Effects: Potential protective effects against neurodegeneration through MAO inhibition.
- Behavioral Modulation: Influences responses to ethanol, suggesting potential applications in addiction treatment.
The synthesis of hispidol can be achieved through several methods, primarily involving the modification of natural aurone structures. A common synthetic route includes the acid-catalyzed or base-catalyzed cross-aldol condensation of substituted coumaranones with aldehydes . This approach allows for the generation of various analogues with tailored biological properties.
Example Synthesis Steps- Starting Material Preparation: Use 6-hydroxy-3-coumaranone as a precursor.
- Methylation: Methylate using methyl iodide in the presence of potassium carbonate and dimethylformamide.
- Condensation Reaction: Perform cross-aldol condensation with suitable aldehydes under specified conditions to yield desired products.
Hispidol's unique properties allow it to be utilized in various fields:
- Pharmaceutical Development: Due to its MAO inhibitory effects, it is being explored for potential use in treating depression and anxiety disorders.
- Antioxidant Formulations: Its ability to enhance antioxidant enzyme activity makes it a candidate for formulations aimed at reducing oxidative stress.
- Research Tool: Utilized in studies investigating the mechanisms of neuroprotection and addiction.
Research has demonstrated that hispidol interacts with several biological targets, primarily focusing on its role as an MAO inhibitor. Studies indicate that hispidol derivatives may vary in their inhibitory potency against MAO-A and MAO-B, providing insights into structure-activity relationships that can guide further drug development .
Key Findings- Hispidol shows selective inhibition towards MAO-A over MAO-B.
- Derivatives exhibit varying degrees of biological activity based on structural modifications.
Several compounds share structural similarities with hispidol, particularly within the class of aurones and flavonoids. Notable similar compounds include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Aurone | Basic aurone structure | Found in various plants; less studied than hispidol |
| 6-Hydroxyflavone | Hydroxy groups at different positions | Exhibits different biological activities |
| Benzyl-hispidol | Benzyl substitution on hispidol | Enhanced MAO-B inhibition compared to hispidol |
| 6-Methoxy-3-coumaranone | Methoxy substitution | Used as a precursor for synthesizing analogues |
Hispidol's unique combination of hydroxyl substitutions distinguishes it from these similar compounds, particularly regarding its selective inhibition of monoamine oxidases and its specific biological activities.








